molecular formula C17H33NOSn B13528432 2-Tributyltin-4,5-dimethyl-1,3-oxazole

2-Tributyltin-4,5-dimethyl-1,3-oxazole

Cat. No.: B13528432
M. Wt: 386.2 g/mol
InChI Key: YGYUKFYZLJREFR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-(tributylstannyl)-1,3-oxazole typically involves the reaction of 4,5-dimethyl-1,3-oxazole with tributyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of the organotin compound.

Industrial Production Methods

While specific industrial production methods for 4,5-dimethyl-2-(tributylstannyl)-1,3-oxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous organotin reagents.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles, with reaction conditions often involving polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts are typically employed in cross-coupling reactions, with conditions including an inert atmosphere and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound can be utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4,5-dimethyl-2-(tributylstannyl)-1,3-oxazole exerts its effects involves the interaction of the tributyltin group with various molecular targets. In substitution reactions, the tin atom acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound serves as a precursor for the formation of new carbon-carbon bonds, with the palladium catalyst playing a crucial role in the reaction mechanism.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    4,5-Dimethyl-2-(tributylstannyl)-1,3-imidazole: Contains a nitrogen atom in place of the oxygen atom in the ring.

Uniqueness

4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts different chemical properties compared to its thiazole and imidazole analogs. The oxygen atom in the oxazole ring can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C17H33NOSn

Molecular Weight

386.2 g/mol

IUPAC Name

tributyl-(4,5-dimethyl-1,3-oxazol-2-yl)stannane

InChI

InChI=1S/C5H6NO.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3;

InChI Key

YGYUKFYZLJREFR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=C(O1)C)C

Origin of Product

United States

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